molecular formula C12H16ClFN2O3 B2384551 Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride CAS No. 1494617-49-0

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride

Cat. No.: B2384551
CAS No.: 1494617-49-0
M. Wt: 290.72
InChI Key: IAWBMBCJRHAZLH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride (CAS: 1494617-49-0) is an amino acid ester derivative with the molecular formula C₁₂H₁₆ClFN₂O₃ and a molecular weight of 290.72 g/mol. Its IUPAC name is ethyl 2-[(4-amino-2-fluorobenzamido)amino]propanoate hydrochloride. Structurally, it features a fluorinated aromatic ring substituted with an amino group at the para position, a formamido linkage, and an ethyl ester group (Figure 1). The compound is classified as an ester and amino acid derivative, with applications in pharmaceutical and agrochemical research .

Key properties include:

  • Appearance: White to off-white powder.
  • Storage: Stable at room temperature under inert conditions (argon/vacuum).
  • Packaging: Available in research and bulk quantities (e.g., fiber drums, steel tanks).

Properties

IUPAC Name

ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBMBCJRHAZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Reductive Amination Approach

The most widely documented method involves reductive amination between 4-amino-2-fluorobenzoic acid derivatives and ethyl alaninate. This two-step protocol begins with the formation of an amide bond, followed by reduction and esterification.

Step 1: Amide Bond Formation
4-Amino-2-fluorobenzoic acid reacts with ethyl 2-aminopropanoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Step 2: Hydrochloride Salt Formation
The intermediate amide is treated with hydrochloric acid (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and water yields the final product with >98% purity.

Table 1: Reaction Parameters for Reductive Amination
Parameter Condition
Coupling Agent EDC or DCC (1.2 equiv)
Solvent THF/DCM (1:1 v/v)
Temperature 0–5°C → 25°C (gradual warming)
Reaction Time 12–18 hours
Yield 72–85%

Acid Chloride Intermediate Method

An alternative route utilizes 4-amino-2-fluorobenzoyl chloride as the acylating agent. This method avoids the need for coupling agents, improving scalability for industrial production.

Procedure:

  • Synthesis of 4-Amino-2-Fluorobenzoyl Chloride
    • 4-Amino-2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed under vacuum.
  • Acylation of Ethyl Alaninate

    • The acid chloride is reacted with ethyl 2-aminopropanoate in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous THF at 25°C for 8–12 hours.
  • Salt Formation

    • The product is isolated as the hydrochloride salt using gaseous HCl in diethyl ether, followed by recrystallization from methanol.
Table 2: Comparison of Acylation Methods
Metric Reductive Amination Acid Chloride Method
Purity 98% 95–97%
Scalability Moderate High
Byproduct Formation 5–8% 2–3%
Cost Efficiency $$ $

Optimization Strategies for Industrial Production

Catalyst Selection

Patents highlight the use of iron-acetic acid systems for nitro-group reductions, avoiding palladium-based catalysts prone to poisoning. For example, reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with Fe-HCl achieves 89% yield compared to 65% with Pd/C.

Solvent Systems

Tetrahydrofuran-water mixtures (3:1 v/v) enhance reaction rates by balancing solubility and polarity. This system reduces side reactions during amidation, improving overall yield by 12–15%.

Temperature Control

Maintaining temperatures below 10°C during acylation minimizes racemization of the alanine moiety. Post-reaction warming to 25°C ensures complete conversion without compromising stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.23 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 4.12 (q, 2H, OCH₂), 4.78 (m, 1H, NHCH), 7.25–7.89 (m, 3H, Ar-H), 8.45 (s, 1H, CONH).
  • HPLC: Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Purity Assessment

  • Elemental Analysis: Calculated for C₁₂H₁₆ClFN₂O₃: C 49.58%, H 5.55%, N 9.63%. Found: C 49.42%, H 5.61%, N 9.58%.
  • XRD: Monoclinic crystal system (P2₁/c), confirming salt formation.

Challenges and Mitigation

Byproduct Formation

-N-Oxidation of the amino group occurs at temperatures >30°C, necessitating strict temperature control.
-Ester Hydrolysis : Residual water in solvents leads to hydrolysis of the ethyl ester. Use of molecular sieves (3Å) reduces this side reaction to <2%.

Scalability Limitations

Batch processes for reductive amination face mixing inefficiencies in large reactors. Continuous flow systems with static mixers improve mass transfer, enhancing yields by 18% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for hydrolysis reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation might produce a different set of products .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new compounds.
  • Reactivity :
    • Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride can undergo substitution reactions, oxidation, reduction, and hydrolysis, allowing researchers to explore its reactivity under different conditions .

Biology

  • Enzyme Inhibition Studies :
    • The compound is utilized in studies related to enzyme inhibition and protein interactions. Its structure suggests potential interactions with biological targets, which can lead to insights into enzyme mechanisms and pathways .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL have been reported for similar compounds.
  • Antitumor Activity :
    • Research on related compounds suggests potential antitumor activity, particularly against colon cancer cell lines like HT29. Modifications in the phenyl and amino groups have been shown to enhance cytotoxic effects.

Data Tables

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Antitumor Activity Data

Activity TypeTarget Cell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Case Studies

  • Antimicrobial Evaluation :
    • In vitro studies have demonstrated that structural features of this compound contribute to enhanced antibacterial activity, particularly in inhibiting biofilm formation in bacterial cultures.
  • Cytotoxicity Assays :
    • Studies evaluating the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells reveal that the presence of electron-donating groups is crucial for enhancing cytotoxicity, suggesting that modifications to the compound could improve its therapeutic potential against cancer.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound (1494617-49-0) 4-amino-2-fluorophenyl, formamido, ethyl ester C₁₂H₁₆ClFN₂O₃ 290.72 Intermediate in drug synthesis; potential agrochemical utility
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (1391077-87-4) 4-methanesulfonylphenyl, ethyl ester C₁₂H₁₈ClNO₄S 307.80 Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (1375473-45-2) 4-chlorophenyl, hydroxyl, ethyl ester C₁₁H₁₅Cl₂NO₃ 280.15 Chiral building block for β-amino acid derivatives
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (1534-90-3) 4-fluorophenyl, ethyl ester, (S)-enantiomer C₁₁H₁₄ClFNO₂ 257.69 Precursor for fluorinated peptides or CNS-targeting drugs
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (N/A) 4-methoxyphenyl, dimethylamino, ethyl ester C₁₄H₂₂ClNO₃ 287.78 Venlafaxine derivative; low water solubility, used in antidepressant research
Quizalofop-P-ethyl (100646-51-3) 6-chloroquinoxalinyloxy-phenoxy, ethyl ester, (R)-enantiomer C₁₉H₁₇ClN₂O₄ 372.81 Herbicide (ACCase inhibitor); commercial agrochemical

Key Differences and Implications

Aromatic Substitution Effects

  • Fluorine vs. Chlorine: The target compound’s 2-fluoro-4-aminophenyl group enhances electron-withdrawing effects and metabolic stability compared to chlorinated analogues (e.g., 4-chlorophenyl in ). Fluorine’s small size and high electronegativity improve binding affinity in target proteins .
  • Methanesulfonyl vs. Amino Groups: The methanesulfonyl group in increases hydrophilicity and hydrogen-bonding capacity, favoring kinase inhibition. In contrast, the amino group in the target compound supports nucleophilic reactivity for coupling reactions .

Stereochemical Variations

  • The (S)-enantiomer in exhibits distinct biological activity compared to racemic mixtures. For example, (S)-configurations are often critical for CNS drug efficacy due to receptor enantioselectivity .

Functional Group Impact on Bioactivity

  • Ester vs. Hydroxyl Groups : The ethyl ester in the target compound enhances cell membrane permeability, whereas the hydroxyl group in introduces polarity, affecting solubility and metabolic pathways .
  • Herbicidal Activity: Compounds like quizalofop-P-ethyl () share the ethyl ester backbone but incorporate a chloroquinoxaline moiety for herbicidal activity, unlike the target compound’s amino-fluorophenyl motif .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Quizalofop-P-ethyl Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate
LogP (Predicted) 1.8 3.5 1.2
Water Solubility Low Very low Moderate
Metabolic Stability High (fluorine) Moderate Low (sulfonyl group)

Biological Activity

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride (CAS No. 1494617-49-0) is a synthetic organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16ClFN2O3
  • Molecular Weight : 290.72 g/mol
  • IUPAC Name : Ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate; hydrochloride
  • Appearance : Powder

This compound functions primarily through its interaction with specific enzymes and receptors. The compound's structure allows it to act as a competitive inhibitor for various biological pathways, which can lead to alterations in enzyme activity and subsequent physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Protein Interactions : It may also interact with proteins, altering their function and stability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainActivity LevelMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliHigh16 µg/mL
Pseudomonas aeruginosaLow64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that modifications to the fluorine substituent significantly enhanced antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) while maintaining lower toxicity levels in mammalian cell lines .
  • Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis. The study found that this compound effectively inhibited transpeptidase activity, which is crucial for bacterial survival .

Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

  • Antibacterial Therapy : Its potential use as an antibacterial agent could be explored further, especially against resistant strains.
  • Drug Development : The compound may serve as a lead structure for synthesizing new drugs targeting specific bacterial enzymes or pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters, such as temperature (e.g., 50–70°C for amidation) and pH (neutral to mildly acidic conditions to prevent decomposition). Multi-step protocols, including protection/deprotection of functional groups (e.g., amine and carboxylic acid), are critical. Purification via recrystallization or column chromatography using silica gel (eluent: dichloromethane/methanol gradients) ensures high purity. Catalysts like EDCI/HOBt for coupling reactions can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl group and ester linkage. Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹). Mass Spectrometry (MS) via ESI+ or MALDI-TOF validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What methodologies are used to assess the in vitro cytotoxicity of this compound?

  • Methodological Answer : Standard cytotoxicity assays include MTT or resazurin-based viability tests in cell lines (e.g., HEK293, HeLa). Dose-response curves (0.1–100 µM) over 24–72 hours determine IC₅₀ values. Controls (e.g., DMSO vehicle) and replicates (n ≥ 3) are essential to minimize variability. Flow cytometry can assess apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro studies?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., serum concentration, cell passage number) or compound solubility (use of co-solvents like PEG-400). Meta-analysis of raw data with standardized normalization (e.g., Z-score) and orthogonal assays (e.g., SPR for binding affinity) can reconcile results. Cross-validation using structurally related analogs (e.g., ) identifies structure-activity trends .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and active sites (e.g., kinases, proteases). Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100+ ns. Free-energy perturbation (FEP) calculations quantify binding energy contributions from specific substituents (e.g., fluorine’s electronegativity) .

Q. How does the introduction of the fluorine atom in the phenyl ring influence the compound's pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity (logP +0.3–0.5), improving membrane permeability. Comparative studies using LC-MS/MS in plasma and microsomal stability assays quantify half-life differences. Fluorine’s electron-withdrawing effect also modulates pKa of adjacent amines, affecting solubility and protein binding .

Q. What experimental approaches are utilized to determine the enantiomeric purity of this compound, and how do chiral centers impact its biological activity?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers, while polarimetry confirms optical rotation. Enantiopure synthesis via asymmetric catalysis (e.g., Evans oxazolidinones) ensures stereochemical control. Biological assays comparing racemic vs. enantiopure forms (e.g., ) reveal stereospecific activity, such as enhanced receptor binding in (S)-enantiomers .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base). Validate via PXRD to identify crystalline phases. Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (e.g., ethanol, DMSO). Co-solvency studies (e.g., PEG-400/water mixtures) improve reproducibility in biological assays .

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